acetate CAS No. 141109-26-4](/img/structure/B115330.png)
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate, also known as MTPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical agent. MTPEA is a member of the phenethylamine family of compounds, which are known to have various physiological and psychoactive effects.
Mecanismo De Acción
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate is believed to work by binding to and activating certain receptors in the brain, including the serotonin and dopamine receptors. This activation leads to the release of neurotransmitters, which can have various physiological and psychoactive effects.
Biochemical and Physiological Effects:
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. Additionally, Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its ability to target specific receptors in the brain, allowing researchers to study the effects of neurotransmitter release on various physiological and psychoactive processes. However, one limitation of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its potential for abuse and dependence, which can make it difficult to conduct studies in a controlled manner.
Direcciones Futuras
There are several future directions for research on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. One area of research is the development of new pharmaceutical agents based on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. Another area of research is the study of the long-term effects of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate use on the brain and body. Additionally, research could be conducted on the potential use of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in the treatment of other medical conditions, such as cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been studied for its potential use as a pharmaceutical agent. It has been shown to have antimicrobial, anti-inflammatory, and analgesic properties. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
Número CAS |
141109-26-4 |
|---|---|
Nombre del producto |
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate |
Fórmula molecular |
C15H16ClNO2S |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
Clave InChI |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Sinónimos |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

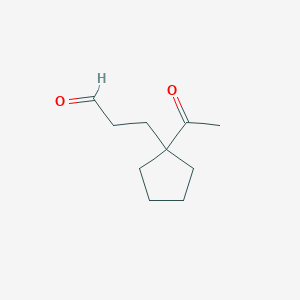
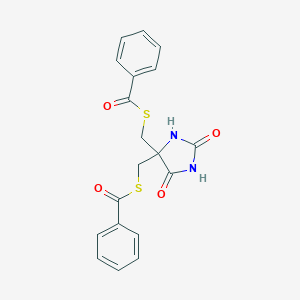


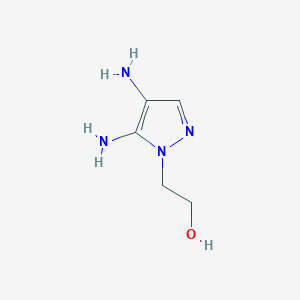

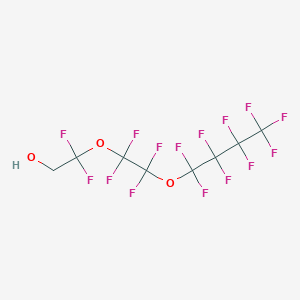

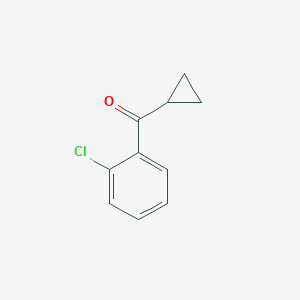
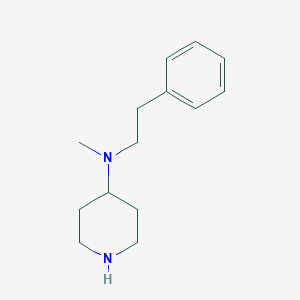
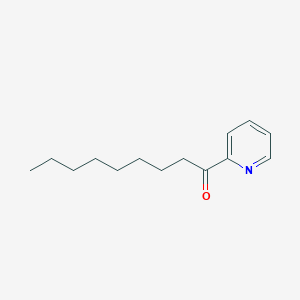

![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
